2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a synthetic small molecule characterized by a pyrimido[1,6-a]azepine core fused with a 1,3-dioxo moiety and a 5-methyl-1,2,4-oxadiazole substituent at the 4-position. Its synthesis involves multi-step reactions, including cyclization and coupling steps, as demonstrated in analogous pyrimidine-azepine derivatives . Characterization via ¹H NMR, IR, and mass spectrometry confirms its structural integrity, with key spectral peaks corresponding to the oxadiazole (C=N-O) and pyrimidoazepine (N-H, C=O) functionalities .
Properties
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-14-7-9-16(10-8-14)12-23-18(28)13-27-21(29)19(20-24-15(2)31-25-20)17-6-4-3-5-11-26(17)22(27)30/h7-10H,3-6,11-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLLSCFKMDDBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,2,4-oxadiazole and various substituted pyrimidoazepines. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or pyridine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: The compound is explored for its applications in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Structural Similarity and Chemotype Classification
The compound shares structural motifs with two primary classes:
- Pyrimidoazepine derivatives: Compounds like 6-(2-amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit comparable fused heterocyclic cores but lack the oxadiazole substituent, resulting in reduced metabolic stability .
- Oxadiazole-containing analogs : For example, methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives share the 1,2,4-oxadiazole group but differ in core scaffold geometry, affecting binding pocket compatibility .
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP |
|---|---|---|---|---|
| Target Compound | Pyrimido[1,6-a]azepine | 5-Me-1,2,4-oxadiazole, p-Me-benzyl | ~480 | 3.2 |
| 6-(2-amino-6-substituted-phenylpyrimidin-4-yl) | Benzo[b][1,4]oxazin-3(4H)-one | Phenyl, methyl | ~420 | 2.8 |
| Methyl-N-[2-(6-oxo-pyridazin-1-yl)-acetamide] | Dihydro-4H-pyridazinone | p-Tolyl, methyl ester | ~350 | 2.1 |
Bioactivity and Target Affinity
Computational studies using Tanimoto coefficient-based similarity indexing (structural fingerprints) and molecular docking reveal:
- The target compound’s oxadiazole group enhances hydrogen bonding with kinase targets (e.g., ROCK1/2), similar to ripasudil analogs .
- Bioactivity clustering (NCI-60 dataset) suggests its mode of action aligns with HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), showing ~70% similarity in pharmacophore features .
Table 2: In Silico Binding Affinity (kcal/mol)
| Compound | ROCK1 Binding | ROCK2 Binding | HDAC8 Inhibition |
|---|---|---|---|
| Target Compound | -9.2 | -8.9 | -7.5 |
| Ripasudil (Reference) | -10.1 | -9.8 | N/A |
| SAHA (Reference) | N/A | N/A | -8.2 |
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : The target compound (LogP 3.2) exhibits higher membrane permeability than SAHA (LogP 1.5) but lower than benzo[b]oxazine derivatives (LogP 2.8–3.5) .
- Metabolic Stability : The 1,2,4-oxadiazole group reduces oxidative metabolism compared to ester-containing analogs (e.g., methyl-N-[2-pyridazin-1-yl-acetamide]) .
Limitations in Comparison
- Structural Variability: Minor changes in substituents (e.g., replacing p-methylbenzyl with 2,4-dimethylphenyl) significantly alter target selectivity, as seen in CAS 1775338-33-4 .
Biological Activity
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-methylphenyl)methyl]acetamide represents a novel class of biologically active molecules that combine various pharmacophores known for their therapeutic potential. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An oxadiazole ring, which is known for its diverse biological activities.
- A pyrimido[1,6-a]azepine core that contributes to its pharmacological profile.
- An acetanilide moiety that enhances solubility and bioavailability.
Structural Formula
The IUPAC name indicates the presence of multiple functional groups that are critical to its activity. The molecular formula can be represented as:
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant antibacterial properties. For example, studies on related oxadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 200 μg/mL when tested against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
The pyrimido[1,6-a]azepine framework has been associated with antitumor properties. Compounds with similar structures have shown cytotoxic effects in various cancer cell lines. For instance, derivatives of oxadiazoles have been reported to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various biological receptors, influencing cellular signaling pathways .
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, leading to disruptions in replication and transcription processes.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of oxadiazole derivatives, the compound was tested against common pathogens using the broth microdilution method. Results indicated a significant zone of inhibition compared to control antibiotics such as gentamicin .
Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of pyrimido[1,6-a]azepine derivatives in human breast cancer cell lines. The results showed that these compounds induced apoptosis at concentrations as low as 10 µM .
Comparative Table of Biological Activities
Q & A
Basic: What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the assembly of the pyrimidoazepin core followed by functionalization with the 1,2,4-oxadiazole moiety and the N-benzylacetamide group. Critical steps include:
- Cyclocondensation : Formation of the azepine ring under reflux with aprotic solvents (e.g., DMF) and catalysts like triethylamine .
- Oxadiazole introduction : Coupling via nucleophilic substitution or cyclization reactions, requiring precise pH and temperature control to avoid side products .
- Purification : Chromatography (HPLC or column) is essential to isolate the final product, with yields optimized by iterative adjustment of solvent polarity and gradient elution .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?
Discrepancies often arise from residual solvents, isotopic patterns, or dynamic molecular conformations. Methodological approaches include:
- 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
- High-resolution mass spectrometry (HRMS) paired with isotopic distribution analysis to verify molecular formula accuracy .
- X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation, though this may require derivatization for improved crystallinity .
Basic: What biological activities are associated with this compound’s structural analogs?
Analogous pyrimidoazepine and oxadiazole-containing compounds exhibit:
- Anticancer activity : Inhibition of cyclin-dependent kinases (CDKs) via competitive binding to ATP pockets .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways, validated through in vitro cytokine assays .
Advanced: What strategies are effective for identifying and validating biological targets of this compound?
- Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., CDKs, kinases) and prioritize in vitro testing .
- Proteomic profiling : Employ affinity chromatography or thermal shift assays to isolate interacting proteins from cell lysates .
- CRISPR-Cas9 knockout models : Validate target relevance by correlating gene knockout with loss of compound efficacy in cellular assays .
Basic: What analytical methods are recommended for assessing purity and stability?
- HPLC-UV/ELSD : Monitor degradation products under stress conditions (heat, light, pH extremes) .
- Thermogravimetric analysis (TGA) : Determine thermal stability and decomposition thresholds .
- Long-term storage studies : Use accelerated stability testing (40°C/75% RH) to predict shelf life, with aliquots stored in amber vials under inert gas .
Advanced: How can contradictory in vitro vs. in vivo efficacy data be reconciled?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS to identify metabolic bottlenecks (e.g., rapid hepatic clearance) .
- Metabolite identification : Use HRMS/MS to detect active or inhibitory metabolites that may explain discrepancies .
- Tumor microenvironment models : Transition from 2D cell cultures to 3D spheroids or patient-derived xenografts (PDXs) to better mimic in vivo conditions .
Basic: What safety protocols are critical for handling this compound in the lab?
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritant properties .
- Waste disposal : Neutralize reactive intermediates (e.g., oxadiazole precursors) with aqueous bicarbonate before disposal .
- Acute toxicity screening : Conduct zebrafish embryo or C. elegans assays to prioritize mammalian studies .
Advanced: How can AI-driven tools enhance synthesis optimization and mechanistic studies?
- Reaction prediction algorithms : Platforms like IBM RXN or Chematica propose optimal pathways and conditions, reducing trial-and-error .
- Machine learning (ML) models : Train on existing kinetic data to predict reaction yields or degradation rates under varying conditions .
- Automated high-throughput screening : Robotic systems (e.g., Opentrons) enable rapid iteration of solvent/catalyst combinations .
Basic: What computational methods are used for preliminary molecular property prediction?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
- LogP estimation : Use software like MarvinSuite or ACD/Labs to assess hydrophobicity for solubility optimization .
- ADMET profiling : Tools like SwissADME predict absorption, metabolism, and toxicity risks .
Advanced: How can cross-disciplinary approaches resolve challenges in scaling up synthesis?
- Process intensification : Collaborate with chemical engineers to design continuous-flow reactors, improving heat/mass transfer for exothermic steps .
- Quality by Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (CPPs) and ensure batch consistency .
- Green chemistry principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene) via life-cycle assessment (LCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
